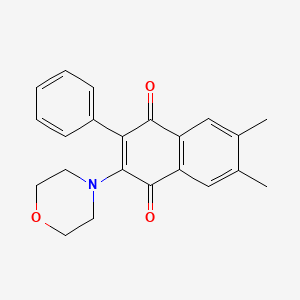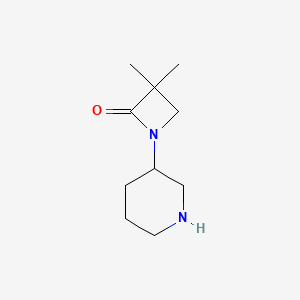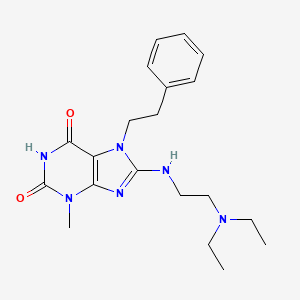
4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylamino group and a benzothiazole moiety, which is further modified with a nitro group. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Dimethylation: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine and a suitable leaving group.
Amidation: Finally, the benzamide moiety is formed by reacting the substituted benzothiazole with 4-(dimethylamino)benzoic acid under dehydrating conditions, typically using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the nitro group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Dimethylamine, alkyl halides.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Nucleophilic substitution reactions can produce various substituted benzamides.
科学的研究の応用
Chemistry
In chemistry, 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is used as a precursor for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. The presence of the dimethylamino and nitro groups may allow for specific interactions with biological molecules, making it useful in imaging and diagnostic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific electronic or optical properties.
作用機序
The mechanism of action of 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π stacking, or electrostatic interactions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biomolecules. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.
類似化合物との比較
Similar Compounds
4-(dimethylamino)-N-(2-nitrophenyl)benzamide: Similar structure but with a different position of the nitro group.
4-(dimethylamino)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the nitro group, affecting its reactivity and applications.
4-(dimethylamino)-N-(3-methyl-6-chloro-1,3-benzothiazol-2-ylidene)benzamide: Contains a chloro group instead of a nitro group, leading to different chemical properties.
Uniqueness
4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
特性
IUPAC Name |
4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-19(2)12-6-4-11(5-7-12)16(22)18-17-20(3)14-9-8-13(21(23)24)10-15(14)25-17/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFKFJCGARCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/new.no-structure.jpg)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)

![3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2358963.png)
![4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2358965.png)
![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)
![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)




![3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2358980.png)


